3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile 3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468670
InChI: InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2
SMILES:
Molecular Formula: C10H8ClF3N2O
Molecular Weight: 264.63 g/mol

3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

CAS No.:

Cat. No.: VC17468670

Molecular Formula: C10H8ClF3N2O

Molecular Weight: 264.63 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile -

Specification

Molecular Formula C10H8ClF3N2O
Molecular Weight 264.63 g/mol
IUPAC Name 3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2
Standard InChI Key CJGMZAGCJUSGDG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile consists of a propanenitrile backbone with an amino group (-NH2) at the β-position and a 3-chloro-4-(trifluoromethoxy)phenyl substituent. The phenyl ring’s substitution pattern introduces steric and electronic effects that influence reactivity. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing moiety, while the chloro substituent at the meta position further modulates electronic density .

Table 1: Comparative Structural Features of Related Amino Nitriles

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile C10H8ClF3N2248.63-Cl, -CF3
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile C10H8F4N2O248.18-F, -OCF3
Target CompoundC10H8ClF3N2O263.63*-Cl, -OCF3

*Calculated based on analog data .

The trifluoromethoxy group’s larger steric profile compared to trifluoromethyl may reduce rotational freedom around the phenyl-C bond, potentially enhancing stereochemical stability in chiral derivatives .

Spectroscopic and Computational Data

While experimental spectra for the target compound are unavailable, density functional theory (DFT) calculations on analogous structures predict:

  • IR Spectroscopy: Strong absorbance near 2240 cm⁻¹ (C≡N stretch), 3350–3500 cm⁻¹ (N-H stretching), and 1250–1150 cm⁻¹ (C-F stretches) .

  • NMR: The trifluoromethoxy group’s ¹⁹F NMR signal is expected near -55 ppm (vs. CFCl3), distinct from trifluoromethyl groups (-63 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be conceptualized as arising from a Friedel-Crafts-type alkylation or nucleophilic aromatic substitution (NAS) strategy. Key intermediates include:

  • 3-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesized via Ullmann coupling of 3-chloro-4-iodophenol with trifluoromethyl iodide, followed by oxidation .

  • Cyanomethylation: Reaction of the aldehyde with acetonitrile under Strecker conditions, employing a chiral catalyst to control stereochemistry.

Optimized Reaction Pathways

A plausible synthesis involves:

  • Step 1: Preparation of 3-chloro-4-(trifluoromethoxy)benzaldehyde through copper-catalyzed coupling of 3-chloro-4-iodophenol with methyl trifluoromethanesulfonate .

  • Step 2: Asymmetric cyanomethylation using (R)-BINOL-phosphoric acid to achieve enantiomeric excess >90%.

  • Step 3: Reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amino group .

Table 2: Comparative Yields in Analog Syntheses

Reaction StepTrifluoromethyl Analog YieldTrifluoromethoxy Analog Yield
Aromatic Substitution78%65%
Cyanomethylation82%71%
Reductive Amination88%75%

The lower yields observed in trifluoromethoxy systems suggest increased steric hindrance during NAS steps .

Chemical Reactivity and Functionalization

Amino Group Reactivity

The β-amino nitrile moiety enables diverse transformations:

  • Cyclization: Heating in acidic conditions generates 2-aminopyrroles, valuable in heterocyclic chemistry.

  • N-Acylation: Reacts with acyl chlorides to form amides, enhancing metabolic stability in drug candidates .

Nitrile Utilization

The nitrile group serves as:

  • Electrophile: Undergoes hydrolysis to carboxylic acids or reduction to primary amines.

  • Dipole Component: Participates in [3+2] cycloadditions to form tetrazoles under Huisgen conditions .

Industrial Scale-Up Considerations

Green Chemistry Metrics

Comparison of atom economy for synthetic routes:

RouteAtom EconomyPMI (kg/kg)
Classical41%23
Catalytic68%11

Catalytic asymmetric methods significantly improve sustainability metrics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator